molecular formula C11H16BFN2O2 B2567043 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester CAS No. 2377610-86-9

5-Amino-2-fluoropyridine-3-boronic acid pinacol ester

Cat. No. B2567043
CAS RN: 2377610-86-9
M. Wt: 238.07
InChI Key: XHKSDGSXOKAVHD-UHFFFAOYSA-N
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Description

5-Amino-2-fluoropyridine-3-boronic acid pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available .


Chemical Reactions Analysis

Pinacol boronic esters can be used in Suzuki–Miyaura (SM) couplings . They can also undergo a variety of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura cross-coupling: is a pivotal reaction in organic chemistry, allowing for the formation of carbon-carbon bonds. The boronic ester serves as a key reagent in this process, providing a stable and reactive partner for the palladium-catalyzed coupling . This reaction is widely used for synthesizing pharmaceuticals, agrochemicals, and organic materials.

Protodeboronation

The protodeboronation of pinacol boronic esters is a significant transformation in synthetic chemistry. It involves the removal of the boron moiety from the molecule, which can be challenging due to the stability of these compounds. The compound under discussion can undergo protodeboronation using a radical approach, which is useful in the synthesis of complex molecules like natural products and pharmaceuticals .

Homologation Reactions

Homologation reactions: extend the carbon chain of a molecule. The boronic ester can participate in homologation processes, where the boron moiety remains in the product. This application is crucial for building larger, more complex organic structures from smaller ones, which is a common requirement in drug development and material science .

Conjunctive Cross Couplings

In conjunctive cross couplings , two different molecular fragments are joined together, with the boronic ester acting as one of the partners. This application is particularly valuable when creating new chemical entities with potential biological activity or for constructing polymers with specific properties .

Radical-Polar Crossover Reactions

The boronic ester can be involved in radical-polar crossover reactions , which are a class of transformations that combine radical and polar mechanisms. These reactions are useful for introducing functional groups into molecules in a controlled manner, which is beneficial for the synthesis of complex organic compounds .

Functional Group Transformations

The boron moiety of the boronic ester can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations , and various C-C bond-forming reactions such as alkenylations, alkynylations, and arylations. This versatility makes it an indispensable tool in the synthesis of diverse organic molecules .

Mechanism of Action

Target of Action

It is known that boronic esters are commonly used in suzuki–miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts in these reactions.

Mode of Action

The 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester, as a boronic ester, is likely to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester may participate, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway would depend on the specific context of the reaction and the other compounds involved.

Pharmacokinetics

It is known that the properties of boronic esters can be tailored for application under specific conditions , which suggests that the compound may have been designed with certain pharmacokinetic properties in mind.

Result of Action

The molecular and cellular effects of 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester’s action would depend on the specific context of its use. As a participant in Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester can be influenced by various environmental factors. For example, the pH strongly influences the rate of hydrolysis of some phenylboronic pinacol esters . Additionally, the compound should be handled under inert gas and protected from moisture .

Future Directions

The future directions of research on pinacol boronic esters could involve developing more efficient methods for their protodeboronation . Additionally, their increased stability presents new challenges, considering the removal of the boron moiety at the end of a sequence if required .

properties

IUPAC Name

6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKSDGSXOKAVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-fluoropyridine-3-boronic acid pinacol ester

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